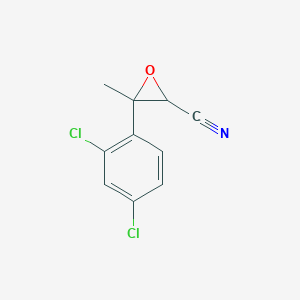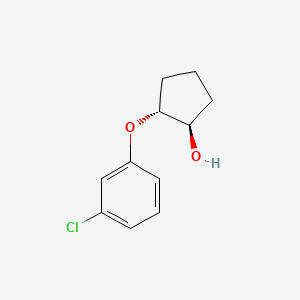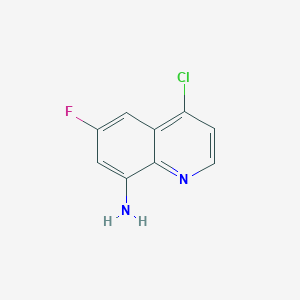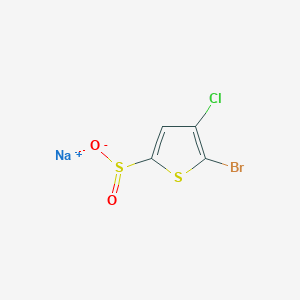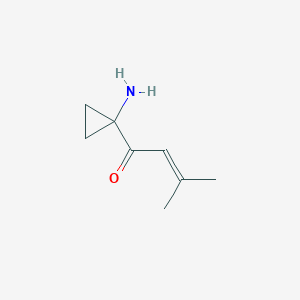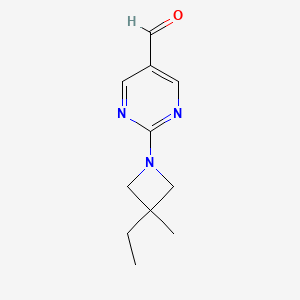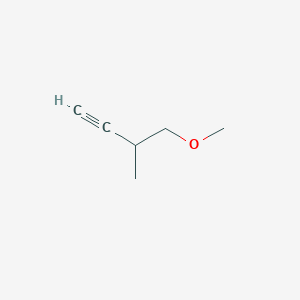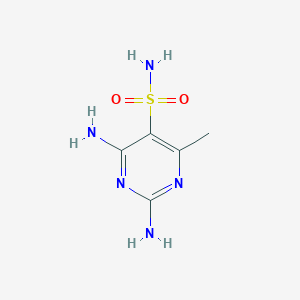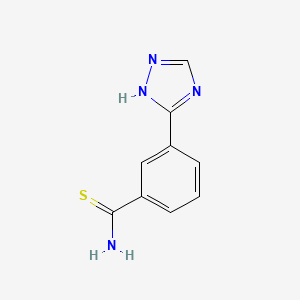![molecular formula C4H3N3O3S B13171790 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B13171790.png)
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including cyclization reactions and condensation reactions. Common reagents used in these reactions include hydrazine derivatives, thioamides, and carbonyl compounds. Reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in a variety of substituted pyrazolothiazole derivatives .
科学的研究の応用
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit topoisomerase II alpha and other molecular targets involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and signal transduction pathways, particularly those related to cancer and other diseases.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase II alpha, an enzyme involved in DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds share a similar fused ring system and have been studied for their anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also feature a fused ring system and have shown potential as CDK2 inhibitors in cancer treatment.
Uniqueness
2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for a wide range of chemical modifications and applications. Its ability to inhibit topoisomerase II alpha and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
特性
分子式 |
C4H3N3O3S |
|---|---|
分子量 |
173.15 g/mol |
IUPAC名 |
1,1-dioxo-6H-pyrazolo[4,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C4H3N3O3S/c8-3-2-1-5-6-4(2)11(9,10)7-3/h1H,(H,5,6)(H,7,8) |
InChIキー |
LBVQNOATOXWBJN-UHFFFAOYSA-N |
正規SMILES |
C1=NNC2=C1C(=O)NS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2-azaspiro[4.4]nonan-6-amine](/img/structure/B13171709.png)
